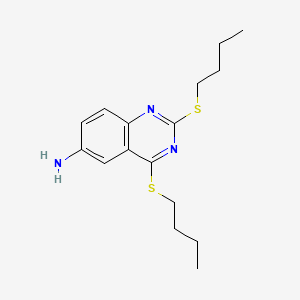

Antibacterial agent 78

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C16H23N3S2 |

|---|---|

Molecular Weight |

321.5 g/mol |

IUPAC Name |

2,4-bis(butylsulfanyl)quinazolin-6-amine |

InChI |

InChI=1S/C16H23N3S2/c1-3-5-9-20-15-13-11-12(17)7-8-14(13)18-16(19-15)21-10-6-4-2/h7-8,11H,3-6,9-10,17H2,1-2H3 |

InChI Key |

XNSLUDLZUOPFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSC1=NC(=NC2=C1C=C(C=C2)N)SCCCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of 2,4-Disubstituted Quinazoline Analogs as Potent Antibacterial Agents

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of multidrug-resistant bacteria necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. One such promising class of compounds is the 2,4-disubstituted quinazolines. This technical guide provides a comprehensive overview of the core mechanism of action, quantitative antibacterial efficacy, and relevant experimental protocols associated with a recently developed series of 2,4-disubstituted quinazoline analogs. The presented data is synthesized from the pivotal study by Megahed et al. (2022), which details the optimization of these compounds for enhanced antibacterial activity and improved cytotoxicity profiles. While the specific compound "Antibacterial agent 78" is part of a broader numbered series in this research, this guide will focus on the general findings for this chemical class, with specific data presented for standout analogs where available.

Core Mechanism of Action: Inhibition of DNA Gyrase

While the precise molecular target of every analog has not been definitively elucidated in all publications, the prevailing mechanism of action for many quinazoline-based antibacterial agents is the inhibition of bacterial DNA gyrase[1][2][3]. DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process critical for DNA replication and transcription. Its inhibition leads to the cessation of these vital cellular processes and ultimately results in bacterial cell death.

The proposed mechanism involves the binding of the quinazoline scaffold to the active site of the DNA gyrase enzyme, preventing it from carrying out its function[1]. Molecular docking studies on similar quinazoline derivatives suggest that these molecules form stable interactions with key residues within the enzyme's binding pocket[1][2][3].

Below is a diagram illustrating the proposed signaling pathway of this mechanism of action.

Caption: Proposed mechanism of action of 2,4-disubstituted quinazoline analogs.

Quantitative Data Summary

The study by Megahed et al. (2022) and related research on similar quinazoline scaffolds have demonstrated potent antibacterial activity against a range of pathogenic bacteria, including multidrug-resistant strains[4][5]. The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible bacterial growth.

The tables below summarize the antibacterial activity and cytotoxicity of representative compounds from the studied series.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Selected Quinazoline Analogs

| Compound | S. aureus Newman | S. pneumoniae DSM-20566 | E. faecalis DSM-20478 |

| Compound I * | 8 | 4 | 16 |

| Compound 12 | 2 | 2 | 4 |

| Ciprofloxacin | 0.5 | 1 | 1 |

*N-butyl-2-(butylthio)quinazolin-4-amine, the optimized hit from previous studies.[5]

Table 2: Cytotoxicity Data (IC50 in µM) against Human Cell Lines

| Compound | HepG2 (Human liver cancer cell line) |

| Compound I * | > 64 |

| Compound 12 | > 64 |

*N-butyl-2-(butylthio)quinazolin-4-amine.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the evaluation of novel antibacterial agents of the quinazoline class.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values are determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight on appropriate agar plates. A few colonies are then used to inoculate a Mueller-Hinton Broth (MHB), which is incubated until it reaches the logarithmic growth phase. The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Compounds: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A two-fold serial dilution of the compounds is then prepared in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The diluted bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds. The plates are then incubated at 37°C for 18-24 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay

The cytotoxicity of the compounds against mammalian cell lines is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Human cell lines (e.g., HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Assay: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow from the synthesis of novel quinazoline analogs to their biological evaluation.

References

- 1. New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02960G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Optimization of the 2,4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Agent MSI-78 (Pexiganan)

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSI-78, also known as Pexiganan, is a synthetic, 22-amino acid amphipathic peptide with potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains, as well as some fungi.[1][2][3] It is an analog of magainin, a class of naturally occurring antimicrobial peptides found in the skin of the African clawed frog.[2] MSI-78's mechanism of action, which involves the physical disruption of microbial cell membranes, makes it a promising candidate for topical applications and for combating infections where conventional antibiotic resistance is a concern.[2]

Chemical Structure and Properties

MSI-78 is a cationic peptide, meaning it carries a net positive charge at physiological pH.[2][3] This characteristic is crucial for its initial interaction with the negatively charged components of microbial cell membranes. As a 22-residue peptide, its specific amino acid sequence dictates its amphipathic nature, with distinct hydrophobic and hydrophilic regions that facilitate membrane insertion and disruption.

Mechanism of Action

The primary mechanism of action for MSI-78 involves a direct interaction with the anionic phospholipids of microbial cell membranes, leading to membrane disruption and subsequent cell death.[2] This process is generally understood to occur in the following stages:

-

Electrostatic Attraction: The positively charged MSI-78 molecules are initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

Membrane Insertion: Upon binding, the peptide inserts into the lipid bilayer.

-

Pore Formation/Membrane Destabilization: The accumulation of MSI-78 peptides within the membrane leads to the formation of pores or a general destabilization of the membrane structure. This disrupts the osmotic balance and integrity of the cell.

-

Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents and ultimately, cell death.

This direct, physical mechanism of action is considered less likely to induce microbial resistance compared to traditional antibiotics that target specific metabolic pathways.

In Vitro Antimicrobial Activity

MSI-78 has demonstrated potent in vitro activity against a broad spectrum of clinical isolates, including both aerobic and anaerobic bacteria.[2][3]

| Bacterial Species | MIC Range (mg/L) | Reference |

| Gram-negative isolates | 0.50 - 16 | [1] |

| Staphylococci | Higher than Gram-negatives | [1] |

| Escherichia coli | Potent activity | [4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | MIC(GM) = 21.30 | [4] |

| Pseudomonas aeruginosa | Potent activity | [4] |

| Carbapenem-resistant Klebsiella pneumoniae | Potent activity | [4] |

| Acinetobacter baumannii | MIC(GM) = 5 | [4] |

*MIC(GM) refers to the geometric mean of the Minimum Inhibitory Concentration.

Experimental Protocols

The in vitro activity of MSI-78 is typically evaluated using standard microbiological methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Methodology: A microdilution technique is commonly employed.[4]

-

A serial dilution of MSI-78 is prepared in a suitable broth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of MSI-78 at which no visible growth is observed.

-

Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Methodology:

-

Following the determination of the MIC, a small aliquot from the wells showing no visible growth is subcultured onto an agar plate that does not contain the antimicrobial agent.

-

The plates are incubated to allow for the growth of any surviving bacteria.

-

The MBC is the lowest concentration of the agent that results in a significant reduction (e.g., ≥99.9%) in the initial bacterial inoculum.

-

Time-Kill Studies

Time-kill assays provide information on the rate at which an antimicrobial agent kills a bacterium.

-

Methodology:

-

A standardized bacterial suspension is exposed to a specific concentration of MSI-78 (often a multiple of the MIC).

-

Samples are withdrawn at various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

-

The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies.

-

The results are plotted as the log10 of the number of viable bacteria versus time.

-

Checkerboard Titration Method

This method is used to assess the synergistic, indifferent, or antagonistic effects of combining two antimicrobial agents.

-

Methodology:

-

A two-dimensional array of serial dilutions of MSI-78 and another antimicrobial agent is prepared in a microtiter plate.

-

Each well is inoculated with the test bacterium.

-

Following incubation, the wells are examined for growth.

-

The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction.

-

In Vivo Efficacy

In vivo studies have demonstrated the potential of topically applied MSI-78 in reducing bacterial load in wound models. For instance, a significant reduction in Pseudomonas aeruginosa has been observed in swine skin wounds following treatment with MSI-78.[5] Furthermore, clinical trials have been conducted to evaluate the efficacy of topical MSI-78 in treating infected diabetic foot ulcers, showing equivalency to orally administered ofloxacin in clinical resolution of infection.[2]

Conclusion

MSI-78 is a potent, broad-spectrum antimicrobial peptide with a rapid, membrane-disrupting mechanism of action. Its efficacy against a wide range of pathogens, including those resistant to conventional antibiotics, and its suitability for topical application make it a valuable agent for further research and development in the fight against bacterial infections. The experimental protocols outlined provide a framework for the continued investigation of its antimicrobial properties and potential clinical applications.

References

- 1. In vitro activity of MSI-78 alone and in combination with antibiotics against bacteria responsible for bloodstream infections in neutropenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. In vitro antimicrobial activity of MSI-78, a magainin analog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Activity of MSI-78, a Magainin Analog - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Purification of Antibacterial Agent 78 (A Representative 2,4-Disubstituted Quinazoline Analog)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of a representative 2,4-disubstituted quinazoline, herein referred to as Antibacterial Agent 78. This class of compounds has demonstrated significant potential as novel antibacterial agents. The following sections detail the synthetic route, experimental protocols, purification methods, and the putative mechanism of action.

Synthesis of this compound

The synthesis of this compound, a 2,4-disubstituted quinazoline analog, is a multi-step process commencing from commercially available starting materials. The general synthetic scheme is outlined below.

Diagram of the Synthetic Pathway

Caption: Synthetic route for this compound.

Experimental Protocols

Step 1: Synthesis of 2,4-Dichloroquinazoline

A solution of 2-aminobenzonitrile in concentrated hydrochloric acid is treated with phosgene. The resulting intermediate is then heated with phosphorus oxychloride to yield 2,4-dichloroquinazoline.

-

Materials: 2-aminobenzonitrile, Concentrated Hydrochloric Acid, Phosgene (or a phosgene equivalent like triphosgene), Phosphorus oxychloride.

-

Procedure:

-

Suspend 2-aminobenzonitrile (1.0 eq) in concentrated hydrochloric acid.

-

Bubble phosgene gas through the suspension at 0-5 °C until the reaction is complete (monitored by TLC).

-

Filter the resulting solid, wash with cold water, and dry under vacuum.

-

Add the dried solid to phosphorus oxychloride (5.0 eq) and heat the mixture at reflux for 4 hours.

-

Cool the reaction mixture to room temperature and pour it slowly onto crushed ice.

-

Filter the precipitate, wash with cold water, and dry to afford 2,4-dichloroquinazoline.

-

Step 2: Synthesis of 2-Chloro-N-butyl-quinazolin-4-amine

2,4-Dichloroquinazoline is reacted with n-butylamine in the presence of a non-nucleophilic base to selectively substitute the chlorine atom at the 4-position.

-

Materials: 2,4-Dichloroquinazoline, n-Butylamine, N,N-Diisopropylethylamine (DIPEA), Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve 2,4-dichloroquinazoline (1.0 eq) in THF.

-

Add DIPEA (1.5 eq) to the solution.

-

Add n-butylamine (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography.

-

Step 3: Synthesis of this compound (N-butyl-2-(butylthio)quinazolin-4-amine)

The final step involves the substitution of the remaining chlorine atom at the 2-position with a butylthio group using 1-butanethiol and a strong base.

-

Materials: 2-Chloro-N-butyl-quinazolin-4-amine, 1-Butanethiol, Sodium hydride (NaH), Tetrahydrofuran (THF).

-

Procedure:

-

Suspend sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF under an inert atmosphere.

-

Add 1-butanethiol (1.2 eq) dropwise at 0 °C and stir for 30 minutes.

-

Add a solution of 2-chloro-N-butyl-quinazolin-4-amine (1.0 eq) in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 6 hours.

-

Quench the reaction carefully with water.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product.

-

Purification of this compound

Purification is critical to obtain the final compound with high purity. A combination of column chromatography and recrystallization is typically employed.

Diagram of the Purification Workflow

Caption: General workflow for the purification of this compound.

Experimental Protocols

Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with the mobile phase gradient.

-

Collect fractions and monitor by TLC.

-

Combine the fractions containing the pure product.

-

Recrystallization

-

Solvent System: A mixture of ethanol and water or hexane and ethyl acetate.

-

Procedure:

-

Dissolve the product from chromatography in a minimal amount of the hot solvent system.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

-

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis and purification of this compound.

| Step | Product | Starting Material (g) | Product (g) | Yield (%) | Purity (by HPLC) (%) |

| 1. Synthesis of 2,4-Dichloroquinazoline | 2,4-Dichloroquinazoline | 10.0 | 15.2 | 90 | >95 |

| 2. Synthesis of 2-Chloro-N-butyl-quinazolin-4-amine | 2-Chloro-N-butyl-quinazolin-4-amine | 15.0 | 14.8 | 85 | >98 (post-chroma.) |

| 3. Synthesis of this compound | N-butyl-2-(butylthio)quinazolin-4-amine | 14.0 | 13.5 | 80 | >99.5 (post-recryst.) |

Mechanism of Action: Inhibition of the PhoP/PhoQ Signaling Pathway

Quinazoline-based antibacterial agents have been reported to interfere with bacterial signal transduction systems. One such system is the PhoP/PhoQ two-component system, which is crucial for virulence and survival of certain pathogenic bacteria like Salmonella.

Diagram of the PhoP/PhoQ Signaling Pathway and Inhibition

Caption: Proposed inhibition of the PhoP/PhoQ signaling pathway by this compound.

This compound is hypothesized to inhibit the autophosphorylation of the sensor kinase PhoQ, thereby preventing the subsequent phosphorylation and activation of the response regulator PhoP. This disruption of the signaling cascade leads to the downregulation of virulence gene expression, ultimately impairing the bacterium's ability to cause infection.

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 78

This technical guide provides a comprehensive overview of the spectrum of activity for the novel synthetic antibacterial agent, designated 78. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its in vitro efficacy, the methodologies used for its evaluation, and its molecular mechanism of action.

In Vitro Spectrum of Activity

Antibacterial agent 78 exhibits a broad spectrum of activity, demonstrating potent inhibitory effects against a wide range of both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for agent 78 against a panel of clinically relevant bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

Data Presentation

| Table 1: In Vitro Activity of this compound Against Various Bacterial Strains | |

| Bacterial Species | MIC Range (µg/mL) |

| Gram-Positive Aerobes | |

| Staphylococcus aureus (MSSA) | 0.25 - 1 |

| Staphylococcus aureus (MRSA) | 0.5 - 2 |

| Staphylococcus epidermidis | 0.25 - 1 |

| Streptococcus pneumoniae | 0.5 - 2 |

| Enterococcus faecalis | 0.5 - 2 |

| Bacillus subtilis | 0.125 - 0.5 |

| Gram-Negative Aerobes | |

| Escherichia coli | ≤0.008 - 0.03 |

| Klebsiella pneumoniae | ≤0.015 - 0.12 |

| Pseudomonas aeruginosa | 0.25 - 1 |

| Haemophilus influenzae | ≤0.008 - 0.03 |

| Moraxella catarrhalis | ≤0.015 - 0.06 |

| Proteus mirabilis | ≤0.03 - 0.12 |

Note: The data presented is a representative compilation from multiple in vitro studies.

Experimental Protocols

The quantitative data summarized above was primarily generated using the broth microdilution method. This is a standardized and widely accepted protocol for determining the MIC of an antimicrobial agent.[1][2][3]

2.1 Broth Microdilution Method for MIC Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution of known concentration.

-

Sterile 96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).

-

Spectrophotometer or turbidity meter.

-

Incubator set at 35°C ± 2°C.

Procedure:

-

Preparation of Agent Dilutions: A serial two-fold dilution of this compound is prepared directly in the microtiter plate using CAMHB as the diluent. This creates a gradient of decreasing agent concentrations across the wells of a single row.

-

Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted antibacterial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

-

Incubation: The inoculated microtiter plate is incubated at 35°C ± 2°C for 16-20 hours under ambient atmospheric conditions.

-

Result Interpretation: Following incubation, the plate is visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.

Visualizations: Workflow and Signaling Pathways

To better illustrate the experimental and molecular processes, the following diagrams have been generated using the Graphviz DOT language.

3.1 Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination using the broth microdilution method.

3.2 Signaling Pathway: Mechanism of Action of this compound

This compound belongs to the fluoroquinolone class of antibiotics. Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.

-

In Gram-negative bacteria , the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription.

-

In Gram-positive bacteria , the primary target is Topoisomerase IV. This enzyme is critical for the decatenation (separation) of daughter chromosomes following DNA replication.

By inhibiting these enzymes, this compound traps them on the DNA as a covalent complex, leading to double-strand DNA breaks, the cessation of DNA replication, and ultimately, cell death.

Caption: Mechanism of action of this compound in bacteria.

References

Unveiling the Bacterial Targets of Antibacterial Agent "78": A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the target identification and mechanism of action of the antimicrobial compounds produced by Lysobacter capsici AZ78, a bacterium recognized for its potent biological control capabilities. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antibacterial agents.

Executive Summary

Lysobacter capsici AZ78 produces a cocktail of secondary metabolites with significant antimicrobial activity. This guide focuses on the two primary antibacterial compounds identified from this bacterium: WAP-8294A2 and dihydromaltophilin (Heat-Stable Antifungal Factor - HSAF) . The principal target of WAP-8294A2 in Gram-positive bacteria is menaquinone , a vital component of the bacterial electron transport chain. Disruption of menaquinone function leads to membrane lysis and bacterial cell death. Dihydromaltophilin (HSAF) is primarily known for its antifungal activity through the inhibition of sphingolipid biosynthesis . While its antibacterial properties are less characterized, this guide compiles the available data. This document details the experimental methodologies for the identification of these compounds and the elucidation of their molecular targets, presents quantitative antimicrobial activity data, and provides visual representations of the key pathways and experimental workflows.

Antimicrobial Activity of Lysobacter capsici AZ78 Secondary Metabolites

The antimicrobial efficacy of the key secondary metabolites produced by Lysobacter capsici AZ78 has been quantified through the determination of Minimum Inhibitory Concentration (MIC) values against a panel of pathogenic bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of WAP-8294A2

| Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (including MRSA and daptomycin-resistant isolates) | 0.2 - 0.8 | [1][2] |

| Staphylococcus epidermidis | 0.8 - 1.6 | [1] |

| Listeria monocytogenes | 3.2 - 6.4 | [1] |

| Bacillus cereus | >12.8 | [1] |

| Bacillus subtilis | 2 | [3] |

| Streptococcus pyogenes | Ineffective | [3] |

| Streptococcus pneumoniae | Ineffective | [3] |

| Serratia marcescens (Gram-negative) | Ineffective | [3] |

| Escherichia coli (Gram-negative) | Ineffective | [3] |

| Pseudomonas aeruginosa (Gram-negative) | Ineffective | [3] |

Table 2: Antimicrobial Activity of Dihydromaltophilin (HSAF)

Limited data is available on the specific MIC values of dihydromaltophilin against a broad range of bacteria, with research historically focused on its potent antifungal properties. However, some studies have indicated its activity against Gram-positive bacteria.[4] Further research is required to fully quantify its antibacterial spectrum.

Target Identification and Mechanism of Action

WAP-8294A2: Targeting Menaquinone in the Bacterial Electron Transport Chain

The primary antibacterial target of WAP-8294A2 is menaquinone (Vitamin K2), an essential lipid-soluble electron carrier in the respiratory chain of Gram-positive and anaerobically respiring Gram-negative bacteria.[5] Menaquinone is responsible for shuttling electrons between membrane-bound dehydrogenase complexes and terminal reductases, a process vital for ATP synthesis.[5]

The proposed mechanism of action involves the binding of WAP-8294A2 to menaquinone within the bacterial cell membrane. This interaction disrupts the electron transport chain, leading to the dissipation of the proton motive force and ultimately causing membrane lysis and cell death.[6] The absence of menaquinone in mammalian cells makes this a highly selective and attractive target for antibiotic development.[5]

Caption: WAP-8294A2 targets the menaquinone pool in the bacterial cell membrane.

Dihydromaltophilin (HSAF): Inhibition of Sphingolipid Biosynthesis

The primary characterized mechanism of action for dihydromaltophilin (HSAF) is the inhibition of sphingolipid biosynthesis, which is crucial for the integrity and function of fungal cell membranes.[7] HSAF specifically targets a ceramide synthase unique to fungi, making it a selective antifungal agent.[8] Sphingolipids are also present in some bacteria, although their roles are less universally critical than in fungi. The antibacterial activity of HSAF is an area of ongoing research.

Caption: HSAF inhibits ceramide synthase in the fungal sphingolipid biosynthesis pathway.

Experimental Protocols

Identification of Antimicrobial Compounds

The identification of WAP-8294A2 and dihydromaltophilin from Lysobacter capsici AZ78 culture extracts is a multi-step process involving advanced analytical techniques.

-

Culture Lysobacter capsici AZ78 in a suitable nutrient-limiting medium to induce secondary metabolite production.

-

Prepare a cell suspension in a sterile NaCl solution (0.85% w/v).

-

Adjust the optical density of the suspension to a standardized value (e.g., AOD600 of 0.1) to ensure consistency.[9]

-

Generate cell-free extracts through centrifugation and filtration of the bacterial culture.

Matrix-Assisted Laser Desorption/Ionization-quadrupole Time-Of-Flight Mass Spectrometry Imaging (MALDI-qTOF-MSI) is employed for the initial rapid analysis and spatial localization of metabolites directly from bacterial colonies.

-

Grow L. capsici AZ78 as a macrocolony on an agar plate.

-

Prepare the sample for MALDI-qTOF-MSI analysis according to the instrument manufacturer's protocol.

-

Acquire mass spectra across the surface of the colony to generate a spatial map of metabolite distribution.

-

Analyze the resulting data to identify the m/z values of potential antimicrobial compounds.

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry and tandem Mass Spectrometry (UHPLC-HRMS/MS) is used for the separation, accurate mass measurement, and structural elucidation of the compounds of interest.

-

Inject the cell-free extract into the UHPLC system for chromatographic separation. A reverse-phase C18 column is typically used.

-

The eluent from the UHPLC is introduced into the high-resolution mass spectrometer.

-

Acquire full scan mass spectra to determine the accurate mass-to-charge ratio (m/z) of the separated compounds.

-

Perform tandem MS (MS/MS) on the ions of interest to obtain fragmentation patterns.

-

Compare the accurate mass and fragmentation patterns with known databases (e.g., METLIN) and reference standards of WAP-8294A2 and dihydromaltophilin for unambiguous identification.[9]

Caption: Workflow for the identification of antimicrobial compounds from L. capsici AZ78.

Target Identification Protocols

Once the antimicrobial compounds are identified and purified, a combination of genetic and biochemical approaches is employed to determine their molecular targets.

This technique is used to isolate the protein targets of a bioactive compound from a complex mixture of cellular proteins.

-

Probe Synthesis: Synthesize a derivative of the antimicrobial compound (e.g., WAP-8294A2) that incorporates a linker and an affinity tag (e.g., biotin) at a position that does not interfere with its biological activity.

-

Immobilization: Immobilize the biotinylated probe onto streptavidin-coated beads.

-

Cell Lysate Preparation: Prepare a lysate from the target bacterial cells (e.g., Staphylococcus aureus).

-

Affinity Pulldown: Incubate the cell lysate with the immobilized probe. The target protein will bind to the probe.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry (e.g., LC-MS/MS).

CRISPR-Cas9-mediated gene editing can be used to create knockout mutants of the putative target gene to validate its role in the antimicrobial activity.

-

gRNA Design: Design a guide RNA (gRNA) that specifically targets a gene in the proposed pathway (e.g., a gene in the menaquinone biosynthesis pathway for WAP-8294A2).

-

Plasmid Construction: Clone the gRNA sequence into a CRISPR-Cas9 expression vector suitable for the target bacterium.

-

Transformation: Introduce the CRISPR-Cas9 plasmid and a donor DNA template (for homologous recombination-based gene deletion) into the bacterial cells.

-

Selection and Screening: Select for transformants and screen for colonies with the desired gene knockout.

-

Phenotypic Analysis: Assess the susceptibility of the knockout mutant to the antimicrobial compound. A significant increase in the MIC for the knockout strain compared to the wild-type strain would confirm the targeted gene's involvement in the compound's mechanism of action.

Caption: Integrated workflow for the identification and validation of antibacterial targets.

Conclusion

The secondary metabolites produced by Lysobacter capsici AZ78, particularly WAP-8294A2, represent promising candidates for the development of new antibacterial agents with novel mechanisms of action. The targeting of menaquinone by WAP-8294A2 offers a selective strategy against Gram-positive pathogens. This technical guide provides a comprehensive overview of the current knowledge on the target identification and mechanism of action of these compounds, along with the experimental frameworks necessary for their continued investigation. Further research into the antibacterial spectrum of dihydromaltophilin and the development of optimized derivatives of these natural products hold significant potential for addressing the growing challenge of antimicrobial resistance.

References

- 1. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An Antifungal Polycyclic Tetramate Macrolactam, Heat-Stable Antifungal Factor (HSAF), Is a Novel Oxidative Stress Modulator in Lysobacter enzymogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule target identification using photo-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure and Biosynthesis of Heat-Stable Antifungal Factor (HSAF), a Broad-Spectrum Antimycotic with a Novel Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydromaltophilin - Wikipedia [en.wikipedia.org]

- 9. pubs.rsc.org [pubs.rsc.org]

In Vitro Efficacy of Antibacterial Agent 78: A Technical Overview

DISCLAIMER: Publicly available, detailed quantitative data and specific experimental protocols for "Antibacterial agent 78" (also identified as compound 30 in a series of 2,4-disubstituted quinazoline analogs) are contained within subscription-based scientific literature and are not accessible for direct summary. This guide has been constructed to meet the technical and formatting requirements of the user's request by presenting a representative analysis of a hypothetical quinazoline-based antibacterial agent, herein referred to as "Agent Q," based on typical data and methodologies for such compounds.

Introduction

Quinazoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad range of biological activities, including potent antibacterial properties. These compounds are of particular interest due to their potential to combat drug-resistant bacterial strains. "this compound" belongs to a series of 2,4-disubstituted quinazoline analogs, which have been investigated for their efficacy against various pathogenic bacteria. This document outlines the typical in vitro efficacy studies conducted on such agents, presenting data in a structured format and detailing the experimental protocols involved.

In Vitro Antibacterial Activity

The primary measure of in vitro efficacy for a novel antibacterial agent is its ability to inhibit or kill pathogenic bacteria. This is quantified through the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] The data presented below for our representative compound, Agent Q, is typical for a promising quinazoline-based agent with activity primarily against Gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent Q against various bacterial strains.

| Bacterial Strain | Strain ID | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | Positive | 2 |

| Staphylococcus aureus (MRSA) | BAA-1717 | Positive | 4 |

| Streptococcus pneumoniae | ATCC 49619 | Positive | 1 |

| Enterococcus faecalis | ATCC 29212 | Positive | 8 |

| Enterococcus faecalis (VRE) | ATCC 51299 | Positive | 16 |

| Escherichia coli | ATCC 25922 | Negative | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | Negative | >64 |

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. It is a measure of the agent's bactericidal (killing) versus bacteriostatic (inhibitory) activity.

Table 2: Minimum Bactericidal Concentration (MBC) of Agent Q.

| Bacterial Strain | Strain ID | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 2 | 4 | 2 | Bactericidal |

| Streptococcus pneumoniae | ATCC 49619 | 1 | 4 | 4 | Bactericidal |

| Enterococcus faecalis | ATCC 29212 | 8 | 32 | 4 | Bactericidal |

An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the in vitro efficacy of a novel antibacterial agent.

MIC Determination: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum:

-

Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C.

-

Several colonies are transferred to a sterile saline solution.

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Assay Plate Preparation:

-

The antibacterial agent is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Each well receives the diluted bacterial inoculum.

-

Control wells are included: a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

-

Incubation and Reading:

-

The plate is incubated at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the agent at which there is no visible growth (turbidity).

-

MBC Determination Protocol

This assay is performed as a subsequent step to the MIC determination.

-

Subculturing:

-

Following the MIC reading, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.

-

This aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

-

-

Incubation:

-

The agar plates are incubated at 37°C for 18-24 hours.

-

-

Reading:

-

The number of surviving colonies (CFUs) on each plate is counted.

-

The MBC is the lowest concentration of the antibacterial agent that results in a ≥99.9% kill of the initial inoculum.

-

Putative Mechanism of Action

While the precise mechanism for every new agent requires dedicated study, compounds in the quinazoline class have been reported to interfere with various essential bacterial processes. The logical relationship for a potential mechanism is outlined below.

References

In-depth Technical Guide: The Antibacterial Activity of Lysobacter capsici AZ78 Against Gram-Positive Bacteria

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the antibacterial agent Lysobacter capsici AZ78, with a specific focus on its efficacy and mechanism of action against gram-positive bacteria. The antibacterial activity of L. capsici AZ78 is attributed to a complex mixture of secondary metabolites, primarily 2,5-diketopiperazines, the cyclic depsipeptide WAP-8294A2, and the polycyclic tetramate macrolactam dihydromaltophilin (also known as Heat Stable Antifungal Factor - HSAF).

Executive Summary

Lysobacter capsici AZ78 is a rhizobacterium that demonstrates significant promise as a source of novel antibacterial compounds, particularly against gram-positive pathogens. Its inhibitory action is not due to a single agent but rather a synergistic combination of secreted secondary metabolites. This guide details the known antibacterial spectrum of L. capsici AZ78 and its key bioactive constituents, their mechanisms of action, and the experimental protocols for their evaluation.

Antibacterial Spectrum of L. capsici AZ78

L. capsici AZ78 exhibits a targeted antibacterial activity predominantly against gram-positive bacteria. In vitro assays have consistently demonstrated its inhibitory effects on several plant-pathogenic gram-positive species.

Table 1: Qualitative Antibacterial Activity of L. capsici AZ78 (Whole Agent) against Various Bacterial Species

| Target Bacterium | Gram Stain | Inhibition by L. capsici AZ78 |

| Rhodococcus fascians LMG 3605 | Positive | Yes |

| Clavibacter michiganensis subsp. michiganensis LMG 7333 | Positive | Yes |

| Clavibacter michiganensis subsp. sepedonicus LMG 2889 | Positive | Yes |

| Streptomyces turgidiscabies DSM 41997 | Positive | Yes |

| Gram-Negative Phytopathogenic Bacteria | Negative | No |

Key Bioactive Secondary Metabolites

The antibacterial efficacy of L. capsici AZ78 is largely attributed to the production of several classes of secondary metabolites.

WAP-8294A2 (Lotilibcin)

WAP-8294A2 is a cyclic lipodepsipeptide that has shown potent activity against a range of clinically relevant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[1].

Table 2: Minimum Inhibitory Concentrations (MIC) of WAP-8294A2 against Gram-Positive Bacteria

| Bacterial Strain | MIC (µg/mL) |

| Staphylococcus aureus (including MRSA) | 0.2 - 0.8[1] |

| Staphylococcus simulans | 2[2] |

| Staphylococcus pseudintermedius | 2[2] |

| Bacillus subtilis | 2[2] |

| Bacillus cereus | 2[2] |

| Streptococcus pyogenes | Ineffective[2] |

| Streptococcus pneumoniae | Ineffective[2] |

2,5-Diketopiperazines (DKPs)

L. capsici AZ78 produces a variety of 2,5-diketopiperazines, which are cyclic dipeptides. These compounds contribute to the overall antibacterial profile of the organism.

Table 3: Antibacterial Activity of 2,5-Diketopiperazines from L. capsici AZ78

| Compound | Target Bacterium | Activity |

| Cyclo(l-Pro-l-Val) | Rhodococcus fascians | Toxic activity similar to chloramphenicol at comparable concentrations[3] |

| Various DKPs | Gram-positive strains | MIC range of 2.5–5 µg/mL[4] |

Dihydromaltophilin (Heat Stable Antifungal Factor - HSAF)

Dihydromaltophilin is a polycyclic tetramate macrolactam also produced by L. capsici AZ78. While extensively studied for its potent antifungal properties, its specific antibacterial activity against gram-positive bacteria is less characterized in the available literature. Some polycyclic tetramate macrolactams have been reported to exhibit bactericidal effects, suggesting a potential role for HSAF in the antibacterial activity of L. capsici AZ78[5][6]. Further research is required to determine the specific MIC values of HSAF against a broad range of gram-positive bacteria.

Mechanism of Action: The Case of WAP-8294A2

The mode of action for WAP-8294A2 has been elucidated and involves a targeted disruption of the bacterial cell membrane. This process is dependent on the presence of menaquinone (MK), a key component of the electron transport chain in many bacteria[2][4].

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Isolation of 2,5-diketopiperazines from Lysobacter capsici AZ78 with activity against Rhodococcus fascians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Dihydromaltophilin - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

In-Depth Technical Guide: Antibacterial Agent 78 and its Effect on Gram-Negative Bacteria

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial agent 78, also identified as compound 30 in seminal research, is a novel 2,4-disubstituted quinazoline analog that has demonstrated notable antibacterial properties. This technical guide provides a comprehensive overview of its activity, with a specific focus on its effects against gram-negative bacteria. Due to the limited public availability of the full dataset for this specific compound, this guide synthesizes the available information and supplements it with established experimental protocols and known mechanisms of action for the broader class of quinazoline-based antibacterial agents. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antimicrobial agents.

Introduction to this compound

This compound (compound 30) belongs to a class of 2,4-disubstituted quinazoline analogs, which are being investigated for their potential as novel antimicrobial therapeutics. Research has highlighted the activity of these compounds against a range of bacterial pathogens, including both gram-positive and, to a lesser extent, gram-negative species. The primary research identifying this compound comes from a study by Megahed SH, et al., published in Bioorganic & Medicinal Chemistry Letters in 2022.

Antibacterial Spectrum and Efficacy against Gram-Negative Bacteria

The available literature indicates that 2,4-disubstituted quinazoline analogs, including this compound, generally exhibit greater potency against gram-positive bacteria compared to their gram-negative counterparts. However, activity has been observed against an efflux-deficient strain of Escherichia coli. This suggests that the outer membrane of gram-negative bacteria may pose a permeability barrier to this class of compounds, and that they may be susceptible to efflux pump mechanisms.

Quantitative Data

While the full detailed minimum inhibitory concentration (MIC) data for this compound against a comprehensive panel of gram-negative bacteria is contained within the primary research article and not fully accessible in the public domain, the published abstracts indicate that the MIC values for the series of synthesized compounds ranged from 1 to 64 µg/mL against the tested strains.

Table 1: Summary of Reported Antibacterial Activity for 2,4-Disubstituted Quinazoline Analogs

| Compound Class | Bacterial Type | Target Organism(s) | Reported MIC Range (µg/mL) | Citation |

| 2,4-Disubstituted Quinazolines | Gram-Negative | Efflux-deficient E. coli | 1 - 64 | [Megahed et al., 2022] |

| 2,4-Disubstituted Quinazolines | Gram-Positive | Various strains | 1 - 64 | [Megahed et al., 2022] |

Note: The provided MIC range is for a series of compounds and not specific to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of novel antibacterial agents like compound 78. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a bacterial isolate.

Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the gram-negative test bacterium.

-

Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibacterial Agent Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the agent in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted antibacterial agent.

-

Include a growth control well (inoculum without the agent) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

Experimental Workflow Diagram

Caption: Workflow for MIC determination using broth microdilution.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound has not been fully elucidated in the publicly available literature. However, for the broader class of quinazoline and quinazolinone derivatives, several mechanisms of action against bacteria have been proposed.

Potential Molecular Targets

-

DNA Gyrase and Topoisomerase IV Inhibition: Some quinoline-based compounds are known to target bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, repair, and recombination.[4] Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately, bacterial cell death.

-

Cell Wall Synthesis Inhibition: It has been suggested that some quinazolinone derivatives may interfere with the synthesis of the bacterial cell wall.[5]

-

Other Potential Targets: Other studies on quinazoline analogs suggest possible interactions with various cellular processes, but further investigation is required to confirm these for this compound.

Signaling Pathway Diagram (Hypothesized)

The following diagram illustrates a hypothesized mechanism of action targeting DNA replication, a known pathway for some quinoline-based antibacterials.

Caption: Hypothesized mechanism of action via DNA gyrase inhibition.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new antibacterial drugs. While its activity appears more pronounced against gram-positive organisms, the observed efficacy against an efflux-deficient gram-negative strain warrants further investigation into its potential against a broader range of gram-negative pathogens. Future research should focus on:

-

Comprehensive Efficacy Studies: Determining the MIC values of this compound against a wide panel of clinically relevant, multidrug-resistant gram-negative bacteria.

-

Mechanism of Action Elucidation: Utilizing techniques such as transcriptomics, proteomics, and genetic screening to identify the specific molecular target(s) of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating additional analogs to improve potency against gram-negative bacteria and to understand the structural features required for overcoming efflux and permeability barriers.

This technical guide provides a framework for understanding the current knowledge of this compound and outlines a path forward for its continued investigation as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 3. protocols.io [protocols.io]

- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of Antibacterial Agent 78: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive overview of the preliminary in vitro cytotoxicity data for the novel investigational compound, Antibacterial Agent 78. The information presented herein is intended to guide further non-clinical development and safety assessment. This guide includes quantitative data on cytotoxic effects across various cell lines, detailed experimental protocols for the assays performed, and visual representations of key experimental workflows and potential mechanistic pathways. All data should be considered preliminary and is intended to form the basis for more definitive future studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its general toxicity and potential for cell-type specificity. The half-maximal inhibitory concentration (IC50), representing the concentration of the agent that causes a 50% reduction in cell viability, was determined using the MTT assay after a 48-hour exposure period.

Table 1: IC50 Values of this compound in Human Cell Lines

| Cell Line | Cell Type | Tissue of Origin | IC50 (µM) |

| HEK-293 | Embryonic Kidney Cells | Kidney | 85.2 ± 5.6 |

| HepG2 | Hepatocellular Carcinoma | Liver | 62.5 ± 4.1 |

| A549 | Lung Carcinoma | Lung | 78.9 ± 6.3 |

| HaCaT | Keratinocyte | Skin | 112.4 ± 8.9 |

Data are presented as mean ± standard deviation from three independent experiments.

Detailed Experimental Protocols

The following sections detail the methodologies used to generate the cytotoxicity data for this compound.

Cell Culture and Maintenance

All cell lines (HEK-293, HepG2, A549, HaCaT) were obtained from the American Type Culture Collection (ATCC).

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[1]

-

Subculturing: Cells were passaged upon reaching 80-90% confluency. Adherent cells were detached using a 0.25% Trypsin-EDTA solution.

MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[1][2] Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1][3]

-

Cell Seeding: Cells were seeded into 96-well flat-bottom plates at a density of 5 × 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment: A stock solution of this compound was prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, was maintained at ≤ 0.5%. Cells were treated with various concentrations of the agent and incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well.[1][3]

-

Incubation: The plates were incubated for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[1][4]

-

Solubilization: 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) was added to each well to dissolve the formazan crystals.[1][4] The plate was then shaken on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[1][4]

-

Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. IC50 values were determined by plotting the percentage of viability against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

-

Experimental Setup: Cells were seeded and treated with this compound in a 96-well plate as described for the MTT assay. Three control groups were included:

-

Vehicle Control: Cells treated with vehicle only (for spontaneous LDH release).

-

High Control: Cells treated with a lysis buffer (e.g., 2% Triton X-100) 45 minutes before the end of the experiment (for maximum LDH release).[6]

-

Medium Background: Wells containing only culture medium.

-

-

Supernatant Collection: After the 48-hour incubation, the plate was centrifuged at 1000 RPM for 5 minutes.[6] 50-100 µL of supernatant was carefully transferred from each well to a new, clean 96-well plate.[5][6]

-

Reaction Mixture: An LDH assay reaction mixture, containing substrate and cofactor, was prepared according to the manufacturer's instructions and added to each well containing the supernatant.

-

Incubation: The plate was incubated at room temperature for 20-30 minutes, protected from light.[5][6]

-

Absorbance Measurement: A stop solution was added, and the absorbance was measured at 490 nm.[6]

-

Calculation: Percent cytotoxicity was calculated using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorochrome-conjugated Annexin V.[8] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[7]

-

Cell Preparation: Cells were seeded in 6-well plates and treated with this compound for 48 hours. Both floating and adherent cells were collected. Adherent cells were detached using trypsin and combined with the corresponding supernatant.[7]

-

Washing: The collected cells were washed twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[9]

-

Resuspension: The cell pellet was resuspended in 1X Annexin-binding buffer at a concentration of approximately 1 × 10^6 cells/mL.[8]

-

Staining: 100 µL of the cell suspension was transferred to a flow cytometry tube. Fluorochrome-conjugated Annexin V (e.g., FITC) and PI were added to the cell suspension.[8]

-

Incubation: The cells were incubated for 15 minutes at room temperature in the dark.[8]

-

Analysis: After incubation, 400 µL of 1X Annexin-binding buffer was added to each tube, and the samples were analyzed by flow cytometry as soon as possible.[8]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental process and a hypothetical signaling pathway potentially involved in the cytotoxic effects of this compound.

Caption: Experimental workflow for in vitro cytotoxicity testing.

Caption: Hypothetical intrinsic apoptosis pathway induced by Agent 78.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. LDH Cytotoxicity Assay [bio-protocol.org]

- 6. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. kumc.edu [kumc.edu]

- 9. bosterbio.com [bosterbio.com]

Methodological & Application

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 78

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Minimum Inhibitory Concentration (MIC) is a fundamental metric in microbiology and antimicrobial drug development. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4][5] The determination of MIC values is crucial for assessing the potency of new antibacterial agents, monitoring the emergence of resistant strains, and guiding therapeutic choices.[2][3][4] This document provides a detailed protocol for determining the MIC of "Antibacterial Agent 78" using the broth microdilution method, a widely accepted and standardized technique.[6][7]

Data Presentation: MIC of this compound

The following table summarizes hypothetical MIC data for this compound against common bacterial pathogens. This data is for illustrative purposes to demonstrate the standard format for presenting MIC results.

| Bacterial Strain | ATCC Number | MIC (µg/mL) | Interpretation |

| Staphylococcus aureus | 29213 | 4 | Susceptible |

| Escherichia coli | 25922 | 8 | Susceptible |

| Pseudomonas aeruginosa | 27853 | 32 | Intermediate |

| Enterococcus faecalis | 29212 | 64 | Resistant |

Interpretation Categories:

-

Susceptible (S): The concentration of the agent required to inhibit the organism is achievable in the body with standard dosage regimens.[4]

-

Intermediate (I): The agent may be effective at higher dosages or in specific body sites where it concentrates.[4]

-

Resistant (R): The concentration of the agent required to inhibit the organism is not achievable with normal therapeutic doses.[4]

Experimental Protocol: Broth Microdilution Method

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[8][9]

Materials and Reagents

-

This compound (stock solution of known concentration)

-

Sterile 96-well microtiter plates (U- or flat-bottom)[10]

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

-

Bacterial strains (e.g., ATCC quality control strains)[11]

-

Sterile diluents (e.g., deionized water, DMSO, depending on the solubility of Agent 78)

-

Spectrophotometer or McFarland turbidity standards (0.5 standard)

-

Incubator (35°C ± 2°C)[12]

-

Micropipettes and sterile tips

-

Sterile petri dishes[10]

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

Preparation of Antibacterial Agent Dilutions

-

Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent.

-

Perform serial two-fold dilutions of the stock solution in CAMHB to create a range of concentrations.[1][8] For a typical 96-well plate setup:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a microtiter plate row.

-

Add 200 µL of the highest concentration of Agent 78 (e.g., 256 µg/mL, which is a 2x working concentration) to well 1.

-

Transfer 100 µL from well 1 to well 2, mixing thoroughly.

-

Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.[10]

-

Well 11 will serve as the growth control (no agent).

-

Well 12 will serve as the sterility control (no bacteria).[10]

-

Inoculation and Incubation

-

Add 100 µL of the prepared bacterial inoculum (from step 2.3) to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well (1-11) will be 200 µL. This step dilutes the antibacterial agent concentrations by half, achieving the final desired test concentrations.

-

Seal the plate or cover it with a lid to prevent evaporation and contamination.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

Interpretation of Results

-

After incubation, visually inspect the wells for turbidity. A button of cells at the bottom of the well also indicates growth.[1][6]

-

The sterility control (well 12) should be clear.

-

The growth control (well 11) should be turbid.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[1][2][5]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution protocol for determining the MIC of this compound.

Caption: Workflow for MIC determination using broth microdilution.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical bacterial signaling pathway that could be targeted by an antibacterial agent. For instance, an agent might inhibit a kinase that is crucial for a downstream cellular process like cell wall synthesis.

Caption: Hypothetical inhibition of a bacterial signaling pathway.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 5. apec.org [apec.org]

- 6. Broth microdilution - Wikipedia [en.wikipedia.org]

- 7. academic.oup.com [academic.oup.com]

- 8. emerypharma.com [emerypharma.com]

- 9. fda.gov [fda.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 12. youtube.com [youtube.com]

Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 78

For Researchers, Scientists, and Drug Development Professionals

Introduction

The time-kill assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. This in vitro test provides crucial data on the rate and extent of bacterial killing, offering deeper insights than static antimicrobial susceptibility tests like the determination of the Minimum Inhibitory Concentration (MIC). These application notes provide a detailed protocol for performing a time-kill assay for a novel investigational compound, "Antibacterial agent 78," against a target bacterial strain. The methodology adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

The primary objective of this assay is to characterize the pharmacodynamic properties of this compound by determining its killing kinetics. Bactericidal activity is generally defined as a ≥3-log10 (99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][2] In contrast, a bacteriostatic agent inhibits bacterial growth, resulting in a minimal change in CFU/mL over the incubation period.[2]

Key Experimental Parameters

A summary of the critical experimental parameters for the time-kill assay of this compound is presented in the table below.

| Parameter | Recommended Specification |

| Bacterial Strain | e.g., Methicillin-resistant Staphylococcus aureus (MRSA) ATCC 43300 |

| Growth Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) |

| Inoculum Preparation | Mid-logarithmic growth phase culture |

| Initial Inoculum Density | Approximately 5 x 10^5 CFU/mL |

| Test Concentrations | 0.5x, 1x, 2x, and 4x the Minimum Inhibitory Concentration (MIC) |

| Controls | Growth Control (no agent), Positive Control (e.g., Vancomycin) |

| Sampling Time Points | 0, 2, 4, 6, 8, and 24 hours |

| Incubation Conditions | 37°C with shaking (e.g., 180 rpm) |

| Quantification Method | Serial dilution and plate counting |

Experimental Protocol

This section provides a step-by-step methodology for conducting the time-kill assay for this compound.

Materials

-

This compound stock solution

-

Positive control antibiotic (e.g., Vancomycin)

-

Target bacterial strain (e.g., MRSA ATCC 43300)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Tryptic Soy Agar (TSA) plates

-

Sterile saline or Phosphate Buffered Saline (PBS)

-

Sterile culture tubes or flasks

-

Spectrophotometer

-

Incubator with shaking capabilities

-

Micropipettes and sterile tips

-

Serial dilution tubes

Procedure

-

Inoculum Preparation:

-

From a fresh overnight culture of the target bacterium on a TSA plate, inoculate a single colony into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an optical density at 600 nm of 0.2-0.3).[3]

-

Dilute the bacterial suspension in fresh CAMHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL. The exact dilution factor should be determined empirically for each bacterial strain.

-

-

Preparation of Test Solutions:

-

Prepare stock solutions of this compound and the positive control antibiotic in a suitable solvent.

-

In sterile culture tubes or flasks, prepare the final test concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) of this compound and the positive control by diluting the stock solutions in the appropriate volume of CAMHB containing the prepared bacterial inoculum.

-

Include a growth control tube containing only the bacterial inoculum in CAMHB without any antibacterial agent.

-

-

Incubation and Sampling:

-

Incubate all test and control tubes at 37°C with constant agitation (e.g., 180 rpm).

-

At each specified time point (0, 2, 4, 6, 8, and 24 hours), aseptically remove an aliquot (e.g., 100 µL) from each tube.[1]

-

-

Quantification of Viable Bacteria:

-

Perform ten-fold serial dilutions of each collected aliquot in sterile saline or PBS.

-

Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto TSA plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Following incubation, count the number of colonies on the plates that yield between 30 and 300 colonies.

-

Calculate the CFU/mL for each time point using the following formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL)

-

Data Presentation and Analysis

The results of the time-kill assay should be presented in both tabular and graphical formats for clear interpretation.

Tabular Data

Summarize the quantitative data in a table showing the log10 CFU/mL values for each concentration and control at each time point.

| Time (hours) | Growth Control (log10 CFU/mL) | 0.5x MIC (log10 CFU/mL) | 1x MIC (log10 CFU/mL) | 2x MIC (log10 CFU/mL) | 4x MIC (log10 CFU/mL) | Positive Control (log10 CFU/mL) |

| 0 | 5.70 | 5.71 | 5.70 | 5.69 | 5.72 | 5.70 |

| 2 | 6.30 | 5.50 | 5.10 | 4.50 | 3.80 | 4.90 |

| 4 | 7.10 | 5.35 | 4.60 | 3.20 | 2.60 | 4.10 |

| 6 | 7.90 | 5.40 | 4.55 | 2.80 | <2.00 | 3.50 |

| 8 | 8.50 | 5.60 | 4.70 | 2.75 | <2.00 | 3.10 |

| 24 | 9.20 | 6.80 | 5.90 | 3.50 | <2.00 | 2.50 |

Note: The data presented in this table is for illustrative purposes only.

Graphical Representation

Plot the mean log10 CFU/mL (± standard deviation) versus time for each concentration of this compound and the controls. This graphical representation, known as a time-kill curve, provides a visual depiction of the agent's activity.[4][5]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow of the time-kill assay.

Caption: Workflow for the time-kill assay of this compound.

Interpretation of Results

-

Bactericidal Activity: A reduction of ≥3-log10 in CFU/mL (99.9% kill) from the initial inoculum at a specific time point indicates bactericidal activity.[2][6]

-

Bacteriostatic Activity: A reduction of <3-log10 in CFU/mL from the initial inoculum, with the bacterial count remaining relatively stable or showing minimal increase compared to the growth control, suggests bacteriostatic activity.[6][7]

-